Chemical structure and properties of phenyl hydrogen phenylmalonate
Chemical structure and properties of phenyl hydrogen phenylmalonate
An In-depth Technical Guide to Phenyl Hydrogen Phenylmalonate for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenyl hydrogen phenylmalonate stands as a uniquely versatile building block in modern organic synthesis, particularly within the pharmaceutical landscape. Its structure, which marries a reactive carboxylic acid with a stable phenyl ester on a single chiral carbon, offers a platform for sophisticated molecular engineering. This guide provides a comprehensive technical overview, moving beyond rudimentary data to explore the causality behind its synthesis, reactivity, and application. We will delve into field-tested protocols, mechanistic rationales, and the strategic considerations necessary for leveraging this compound's full potential in research and drug development.
Core Chemical Identity and Physicochemical Landscape
A foundational understanding of the molecule's intrinsic properties is paramount for its effective use in experimental design, from reaction setup to purification and formulation.
Structural and Chemical Identifiers
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Systematic IUPAC Name: 2-Phenyl-3-oxo-3-phenoxypropanoic acid
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Common Synonyms: Phenylmalonic acid monophenyl ester[1], 2-Phenylpropanedioic acid hydrogen 1-phenyl ester[1]
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CAS Number: 21601-78-5[1]
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Molecular Formula: C₁₅H₁₂O₄[1]
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Molecular Weight: 256.25 g/mol [1]
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Canonical SMILES: C1=CC=C(C=C1)C(C(=O)O)C(=O)OC2=CC=CC=C2
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InChI Key: QSBAHMROFICXDC-UHFFFAOYSA-N
Physicochemical Properties: A Comparative Table
| Property | Value | Data Source & Notes |
| Melting Point | 15-17 °C (for Diethyl Phenylmalonate) | Experimental (Alfa Aesar MSDS)[2]. Note: This is for the related diester; the monoester is expected to have a significantly higher melting point due to hydrogen bonding capabilities. |
| Boiling Point | 170-172 °C @ 14 mmHg (for Diethyl Phenylmalonate) | Experimental (Lit.)[3]. Note: The monoester will likely decompose upon heating before boiling at atmospheric pressure. |
| pKa | 11.84 ± 0.46 (Predicted for Diethyl Phenylmalonate α-H) | Predicted[3]. Note: The carboxylic acid proton of the title compound will have a much lower pKa, estimated to be in the range of 3-4, typical for carboxylic acids. |
| Water Solubility | Immiscible (for Diethyl Phenylmalonate) | Experimental[3]. Note: The monoester will exhibit low water solubility but will be soluble in aqueous base upon deprotonation of the carboxylic acid. |
| Organic Solvent Solubility | Soluble in ethanol, ether, and other common organic solvents. | General knowledge for related structures.[4] |
Strategic Synthesis: Achieving Selective Mono-hydrolysis
The most robust and common synthesis of phenyl hydrogen phenylmalonate does not involve building the molecule from smaller pieces but rather tailoring a larger, symmetrical precursor: diphenyl phenylmalonate. The core challenge and scientific art lie in the selective hydrolysis of only one of the two ester groups.
Field-Validated Synthetic Protocol
This protocol is designed for high selectivity and yield. The choice of a stoichiometric, strong base at reduced temperatures is a critical parameter. This prevents over-reaction (di-hydrolysis) and ensures the integrity of the target mono-acid mono-ester.
Experimental Workflow: Selective Saponification
Caption: Workflow for the selective synthesis of phenyl hydrogen phenylmalonate.
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask, dissolve diphenyl phenylmalonate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and methanol. The co-solvent system ensures solubility of both the nonpolar starting material and the polar hydroxide.
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Temperature Control: Cool the stirred solution to 0 °C in an ice-water bath. This is a critical step to moderate the reaction rate and enhance selectivity.
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Hydrolysis: Add one molar equivalent of 1M aqueous sodium hydroxide (NaOH) solution dropwise using an addition funnel over 30 minutes. The slow, controlled addition prevents localized areas of high base concentration that could promote di-hydrolysis.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-3 hours and then let it warm to room temperature overnight. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC), eluting with a 2:1 hexane/ethyl acetate mobile phase. The product will appear as a more polar spot (lower Rf) than the starting diester.
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Quench & Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents. Add water and wash the aqueous layer with diethyl ether to remove any unreacted starting material.
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Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M HCl. The product will precipitate or form an oil. Extract the product into ethyl acetate (3x volumes).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization, for example from hot toluene, to yield pure phenyl hydrogen phenylmalonate.
Mechanistic Rationale for Selectivity
The success of this synthesis hinges on electronic deactivation. The initial nucleophilic attack of a hydroxide ion on one of the ester carbonyls is facile. However, once the first hydrolysis occurs, the resulting carboxylate is immediately deprotonated by the basic conditions to form a sodium carboxylate salt. This negatively charged group exerts a powerful electron-withdrawing effect, deactivating the second ester group toward further nucleophilic attack and effectively halting the reaction at the mono-acid stage.
Reactivity and Synthetic Utility
The compound's value is derived from the orthogonal reactivity of its two functional groups, allowing for a diverse range of subsequent chemical transformations.
Decarboxylation to Phenyl Acetate Derivatives
The malonic acid monoester structure is prone to decarboxylation upon heating, a classic reaction that proceeds through a six-membered cyclic "enol" intermediate. This provides a clean route to synthesizing phenyl acetate derivatives.
Logical Pathway for Thermal Decarboxylation
Caption: The thermal decarboxylation pathway of phenyl hydrogen phenylmalonate.
Orthogonal Derivatization
The true synthetic power of this molecule is in selective functionalization.
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Carboxylic Acid Derivatization: The free carboxylic acid can be converted into amides, esters, or acid chlorides using standard coupling reagents (e.g., EDC, DCC, or conversion to the acid chloride with SOCl₂) while leaving the phenyl ester untouched. This is the most common strategy for incorporating this fragment into a larger molecule.
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Ester Transesterification/Cleavage: Conversely, under specific conditions (e.g., strong acid or base with a different alcohol), the phenyl ester can be transesterified. More aggressive hydrolysis can cleave it to the diacid, phenylmalonic acid[5].
This dual reactivity makes it a valuable tool for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Spectroscopic Signature: A Guide to Characterization
Confirming the identity and purity of phenyl hydrogen phenylmalonate is achieved through a combination of standard spectroscopic methods. The expected spectral features are as follows:
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¹H NMR Spectroscopy:
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Carboxylic Acid Proton (COOH): A very broad singlet, typically downfield between δ 10.0-12.0 ppm. This signal will disappear upon shaking the sample with a drop of D₂O.[6]
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Aromatic Protons (2x C₆H₅): A complex series of multiplets between δ 7.0-7.5 ppm, integrating to 10 protons.
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Methine Proton (α-H): A sharp singlet around δ 4.7 ppm. The chemical shift of a similar proton in the monobenzyl ester is reported at 4.691 ppm.[7]
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¹³C NMR Spectroscopy:
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Carbonyl Carbons (C=O): Two distinct signals in the downfield region (δ 165-175 ppm), one for the carboxylic acid and one for the ester.
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Aromatic Carbons: Multiple signals in the typical aromatic region (δ 120-140 ppm).
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Methine Carbon (α-C): A single peak around δ 55-65 ppm.
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Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[8]
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C=O Stretch (Carbonyls): Two strong, sharp peaks. The ester carbonyl will appear at a higher wavenumber (~1760 cm⁻¹), while the carboxylic acid carbonyl will be slightly lower (~1715 cm⁻¹).
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C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region.[9]
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Mass Spectrometry:
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Under Electron Impact (EI) conditions, the molecular ion (m/z = 256) may be observed. Common fragmentation patterns for related malonates involve the loss of the ester group or decarboxylation.[10]
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Applications in Drug Development and Advanced Synthesis
Malonic acid esters are foundational intermediates in the synthesis of a vast array of pharmaceuticals, most notably barbiturates.[11] Phenylmalonate derivatives, specifically, are precursors to compounds like phenobarbital. The mono-ester structure of phenyl hydrogen phenylmalonate offers a distinct advantage by allowing for the controlled, stepwise introduction of different functionalities, which is critical in the synthesis of complex, modern therapeutics. Its derivatives are used in the synthesis of antituberculosis agents and other pharmacologically active compounds.[4][12]
Safety, Handling, and Storage
While specific toxicological data for phenyl hydrogen phenylmalonate is not widely published, data from related malonate esters can be used to establish prudent laboratory practices.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[13]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosol. Avoid contact with skin and eyes.[14][15] Wash hands thoroughly after handling.[14]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong bases and oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
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National Center for Biotechnology Information. (n.d.). Diethyl phenylmalonate. PubChem Compound Database. Retrieved from [Link]
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University of Calgary. (n.d.). NMR Spectra of New Compounds. Retrieved from University of Calgary. [Link]
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Grokipedia. (n.d.). Diethyl phenylmalonate. Retrieved from Grokipedia. [Link]
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Alfa Aesar. (2024). SAFETY DATA SHEET: Diethyl phenylmalonate. Retrieved from Alfa Aesar. [Link]
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Seminal, R. W. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from an institutional repository. [Link]
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National Center for Biotechnology Information. (n.d.). Phenylmalonic acid. PubChem Compound Database. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Diethyl ethylphenylmalonate. Retrieved from Chemos. [Link]
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University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from University of Regensburg. [Link]
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PubMed. (2004). Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Retrieved from RSC Publishing. [Link]
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PubMed. (1977). Single and multiple ion recording techniques for the analysis of diphenylhydantoin and its major metabolite in plasma. Retrieved from [Link]
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